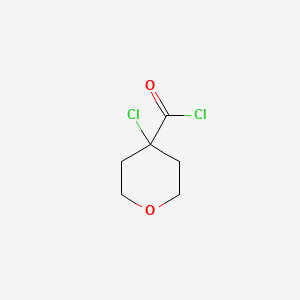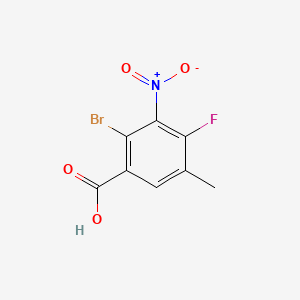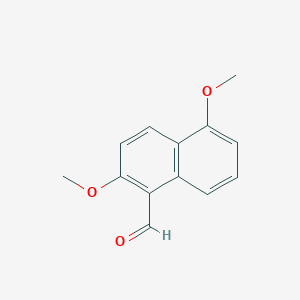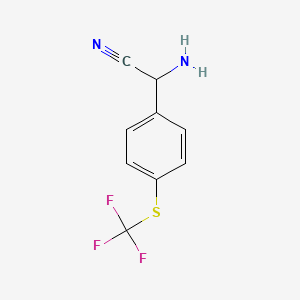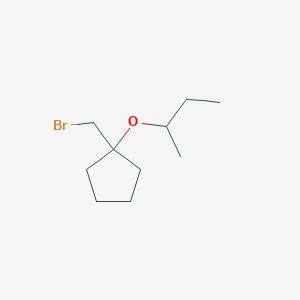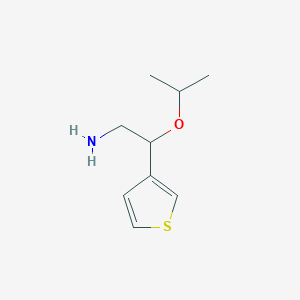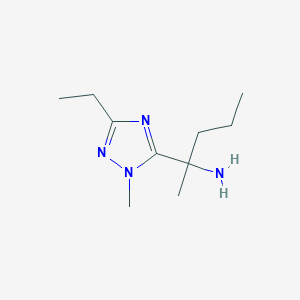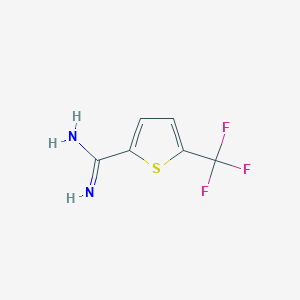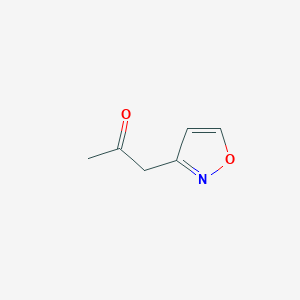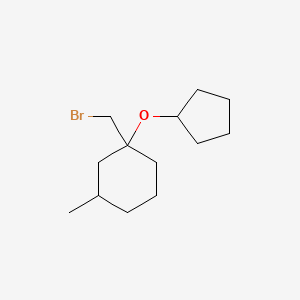
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a cyclopentyloxy group, and a methyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can be achieved through several steps:
Formation of the cyclopentyloxy group: This can be done by reacting cyclopentanol with a suitable halogenating agent such as thionyl chloride to form cyclopentyl chloride.
Attachment to the cyclohexane ring: The cyclopentyl chloride can then be reacted with 3-methylcyclohexanol in the presence of a base to form 1-(cyclopentyloxy)-3-methylcyclohexane.
Introduction of the bromomethyl group: Finally, the bromomethyl group can be introduced by reacting the compound with bromomethane in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can undergo several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a building block in drug discovery.
Medicine: Could be explored for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: May be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane would depend on its specific application
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the cyclopentyloxy group, making it less complex.
1-(Chloromethyl)-1-(cyclopentyloxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Contains a cyclohexyloxy group instead of cyclopentyloxy.
Uniqueness
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is unique due to the presence of both a bromomethyl and a cyclopentyloxy group on the same cyclohexane ring, which can impart distinct reactivity and properties compared to similar compounds.
Eigenschaften
Molekularformel |
C13H23BrO |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-cyclopentyloxy-3-methylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-11-5-4-8-13(9-11,10-14)15-12-6-2-3-7-12/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
BGENQGJSXSOBQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CBr)OC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


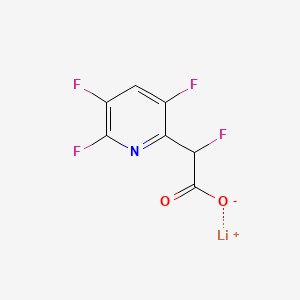
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
